ethyl N-(2-chlorobut-3-ynyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107445-07-8 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
ethyl N-(2-chlorobut-3-ynyl)carbamate |
InChI |
InChI=1S/C7H10ClNO2/c1-3-6(8)5-9-7(10)11-4-2/h1,6H,4-5H2,2H3,(H,9,10) |
InChI Key |
GCKSFVPIKQXRGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C#C)Cl |
Canonical SMILES |
CCOC(=O)NCC(C#C)Cl |
Synonyms |
Carbamic acid, (2-chloro-3-butynyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl N 2 Chlorobut 3 Ynyl Carbamate
Direct Synthetic Approaches to the Carbamate (B1207046) Linkage
Direct methods for forming the carbamate bond are the most common and involve the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine. These approaches offer a high degree of control and are widely applicable in organic synthesis. google.com
Formation via Isocyanate and Alcohol Routes
The reaction between an isocyanate and an alcohol is a fundamental and highly efficient method for preparing carbamates. google.com This reaction is typically high-yielding and proceeds under mild conditions.
Reaction of Ethyl Isocyanate or its Precursors with 2-chlorobut-3-yn-1-ol Analogs
A primary route to ethyl N-(2-chlorobut-3-ynyl)carbamate involves the reaction of ethyl isocyanate with a 2-chlorobut-3-yn-1-ol analog. Ethyl isocyanate is a reactive electrophile that readily adds to the hydroxyl group of the alcohol. nih.gov The reaction is often catalyzed by a base or a tin catalyst to enhance the rate of reaction. acs.org
Alternatively, precursors to ethyl isocyanate can be utilized. For instance, N-alkyl carbamoylimidazoles, which can be prepared from primary amines and 1,1'-carbonyldiimidazole (B1668759) (CDI), serve as stable and less hazardous isocyanate equivalents. nih.gov These precursors can be activated to generate the isocyanate in situ for reaction with the alcohol.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Ethyl Isocyanate | 2-chlorobut-3-yn-1-ol | Base or Tin Catalyst | This compound |
| Ethylamine + CDI | 2-chlorobut-3-yn-1-ol | Activation (e.g., heat) | This compound |
Employing Ethyl Chloroformate with 2-chlorobut-3-yn-1-amine Derivatives
An alternative direct approach involves the reaction of ethyl chloroformate with a 2-chlorobut-3-yn-1-amine derivative. rutgers.edu Ethyl chloroformate is a highly reactive acylating agent that readily reacts with primary or secondary amines to form the corresponding carbamate. orgsyn.orgsigmaaldrich.comnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.org
The synthesis of the required 2-chlorobut-3-yn-1-amine can be a multi-step process, potentially starting from the corresponding alcohol. The conversion of allyl alcohols to allyl amines can be achieved through methods like the Overman rearrangement or by converting the alcohol to a leaving group followed by nucleophilic substitution with an amine or azide.
| Reactant 1 | Reactant 2 | Base | Product |
| Ethyl Chloroformate | 2-chlorobut-3-yn-1-amine | Pyridine, Triethylamine, or other non-nucleophilic base | This compound |
Carbon Dioxide Mediated Carbamate Synthesis
The use of carbon dioxide as a C1 source for carbamate synthesis represents a greener and more sustainable alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). sci-hub.se
Three-Component Coupling Reactions (CO2, Amines, Alkyl Halides)
A highly efficient method for carbamate synthesis is the three-component coupling of carbon dioxide, an amine, and an alkyl halide. organic-chemistry.orgorganic-chemistry.orgnih.gov In the context of this compound, this would involve the reaction of ethylamine, carbon dioxide, and a 1-halo-2-chlorobut-3-yne derivative. The reaction is typically promoted by a base, such as cesium carbonate, and a catalyst like tetrabutylammonium (B224687) iodide (TBAI). sci-hub.seorganic-chemistry.org This method offers mild reaction conditions and avoids the pre-synthesis of hazardous isocyanates or chloroformates. organic-chemistry.org
| Amine | C1 Source | Alkylating Agent | Catalyst/Promoter | Product |
| Ethylamine | Carbon Dioxide (CO2) | 1-halo-2-chlorobut-3-yne | Cs2CO3, TBAI | This compound |
Transcarbamoylation Strategies for N-Alkyl Carbamates
Transcarbamoylation, also known as transurethanization, is a process where the alkoxy or aryloxy group of a carbamate is exchanged with another alcohol. This method is particularly useful for synthesizing new carbamates from existing ones under specific catalytic conditions. organic-chemistry.orghelsinki.fi
For the synthesis of this compound, a suitable starting carbamate, such as mthis compound, could be reacted with ethanol (B145695) in the presence of a catalyst. Various catalysts, including organotin compounds and superbases, have been shown to be effective for this transformation. acs.orghelsinki.fi The choice of catalyst can influence the reaction conditions and selectivity. This approach avoids the direct handling of highly reactive and toxic intermediates.
| Starting Carbamate | Alcohol | Catalyst | Product |
| Mthis compound | Ethanol | Organotin catalyst or Superbase | This compound |
Indirect Routes for N-Substituted Carbamate Formation
Indirect routes to N-substituted carbamates often involve the formation of a key intermediate, such as an isocyanate, which is then trapped by an alcohol to yield the final carbamate product. These methods are advantageous as they can often be performed in a one-pot fashion, avoiding the isolation of sensitive intermediates.
Rearrangement-Based Syntheses
Rearrangement reactions provide powerful tools for the synthesis of amines and their derivatives, including carbamates. The Hofmann and Lossen rearrangements are classic examples that proceed through an isocyanate intermediate.
The Hofmann rearrangement traditionally involves the treatment of a primary amide with a halogen (such as bromine) in the presence of a base to yield a primary amine with one less carbon atom. wikipedia.org A key intermediate in this reaction is an isocyanate, which can be trapped by an alcohol to form a carbamate. wikipedia.org This modification of the Hofmann rearrangement is particularly useful for accessing carbamates directly. researchgate.netorganic-chemistry.org
For the synthesis of this compound, the hypothetical amide precursor would be 2-chloro-N-methylbut-3-ynamide. Treatment of this amide with a reagent like N-bromoacetamide in the presence of a base such as lithium methoxide (B1231860) in ethanol would be expected to generate the corresponding isocyanate. The ethanol solvent would then act as a nucleophile, trapping the isocyanate to form the desired ethyl carbamate. organic-chemistry.org Various oxidizing agents can be employed, including lead tetraacetate and (bis(trifluoroacetoxy)iodo)benzene. wikipedia.org An electrochemical approach using sodium bromide as a mediator has also been developed, offering a greener alternative to traditional halogen reagents. rsc.org
| Precursor Type | Reagents | Intermediate | Product | Ref. |
| Primary Amide | Br₂, NaOH, H₂O | Isocyanate | Primary Amine | wikipedia.org |
| Primary Amide | N-Bromoacetamide, LiOMe, MeOH | Isocyanate | Methyl Carbamate | organic-chemistry.org |
| Primary Amide | NaBr (mediator), Electrolysis | Isocyanate | Carbamate | rsc.org |
The Lossen rearrangement provides another pathway to isocyanates, starting from hydroxamic acids or their derivatives. numberanalytics.comquora.com The reaction involves the activation of the hydroxamic acid, typically by acylation or sulfonylation of the hydroxyl group, followed by base-promoted rearrangement to the isocyanate. nih.gov The isocyanate can then be trapped with an alcohol to afford the carbamate. numberanalytics.com
In a potential synthesis of this compound, the corresponding hydroxamic acid, N-hydroxy-2-chlorobut-3-ynamide, would be the starting material. Activation with an agent like an arylsulfonyl chloride in the presence of N-methylimidazole (NMI) could facilitate the rearrangement. nih.gov The use of NMI has been shown to catalyze the conversion of the isocyanate intermediate to the carbamate, minimizing the formation of dimeric byproducts. nih.gov A catalytic version of the Lossen rearrangement has been developed using organic carbonates in the presence of a tertiary amine base, offering a milder and more sustainable approach. kit-technology.degoogle.com
| Precursor | Activating Agent | Catalyst/Base | Product | Ref. |
| Hydroxamic Acid | Arylsulfonyl Chloride | N-Methylimidazole | Carbamate | nih.gov |
| Hydroxamic Acid | Organic Carbonate | Tertiary Amine | Carbamate | kit-technology.degoogle.com |
Carbamoylation Reactions with Diverse Carbonyl Sources
Carbamoylation involves the reaction of an amine with a carbonyl-containing compound to form a carbamate. For the synthesis of this compound, the required amine precursor would be 2-chlorobut-3-yn-1-amine. This amine could then be reacted with a suitable carbonyl source.
One common method involves the use of chloroformates, such as ethyl chloroformate. However, due to the toxicity of phosgene and its derivatives, alternative, safer carbonyl sources are often preferred. acs.org Carbon dioxide represents a green and abundant C1 source for carbamate synthesis. nih.gov The reaction of an amine with CO₂ can form a carbamic acid intermediate, which can then be alkylated to produce the desired carbamate. organic-chemistry.org Another approach is the use of dialkyl carbonates, such as diethyl carbonate, in the presence of a suitable catalyst. Biocatalytic methods using enzymes like esterases have also been developed for the synthesis of carbamates from amines and carbonates in aqueous media. nih.gov
| Amine | Carbonyl Source | Conditions | Product | Ref. |
| Primary Amine | Ethyl Chloroformate | Base | Ethyl Carbamate | acs.org |
| Primary Amine | Carbon Dioxide, Alkyl Halide | Base | Alkyl Carbamate | organic-chemistry.org |
| Primary Amine | Diethyl Carbonate | Catalyst (e.g., enzyme) | Ethyl Carbamate | nih.gov |
Catalytic Methods for N-Substituted Carbamate Construction
Catalytic methods, particularly those employing transition metals, offer efficient and selective routes to N-substituted carbamates. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. nih.gov Both palladium and copper catalysts have been extensively used for the synthesis of carbamates. organic-chemistry.org
One strategy involves the coupling of an aryl or vinyl halide with a carbamate nucleophile. For the synthesis of this compound, a precursor such as 1,2-dichlorobut-3-yne could potentially be coupled with ethyl carbamate in the presence of a suitable palladium or copper catalyst.
Alternatively, a more common approach is the coupling of an amine with a source of the carbamoyl (B1232498) group. For instance, palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol can directly yield aryl carbamates. organic-chemistry.org A similar copper-catalyzed reaction has been developed for the coupling of (hetero)aryl chlorides with potassium cyanate in alcohols to provide N-(hetero)aryl carbamates. organic-chemistry.org The application of these methods to an alkynyl chloride substrate would need to be investigated.
Nitrene transfer reactions catalyzed by transition metals such as rhodium, iron, and ruthenium also provide a route to carbamates. rhhz.net These reactions often involve the in-situ generation of a metal-nitrenoid species from a carbamate precursor, which can then undergo various transformations, including C-H amination and alkene functionalization. rhhz.net
| Catalyst System | Reactants | Reaction Type | Product | Ref. |
| Palladium/Ligand | Aryl Chloride, Sodium Cyanate, Alcohol | Cross-Coupling | Aryl Carbamate | organic-chemistry.org |
| Copper/Ligand | (Hetero)aryl Chloride, Potassium Cyanate, Alcohol | Cross-Coupling | (Hetero)aryl Carbamate | organic-chemistry.org |
| Rhodium, Iron, or Ruthenium | Carbamate Precursor, Alkene/Alkane | Nitrene Transfer | Functionalized Carbamate | rhhz.net |
Metal-Free and Organocatalytic Approaches
The development of metal-free and organocatalytic methods for the synthesis of carbamates has gained significant traction, offering sustainable alternatives to traditional metal-catalyzed reactions. While specific literature detailing a metal-free or organocatalytic route to this compound is not abundant, general principles of N-alkylation of carbamates can be applied.
Organocatalysis, employing small organic molecules to accelerate chemical transformations, presents a promising avenue. For instance, N-Heterocyclic Carbenes (NHCs) have emerged as powerful catalysts for a variety of reactions, including the formation of C-N bonds. While often used in the context of aldehyde and imine chemistry, their ability to act as strong Lewis bases could potentially be harnessed to deprotonate the carbamate nitrogen, facilitating its subsequent alkylation. The choice of the specific NHC catalyst, often generated in situ from an azolium salt and a base, is crucial and can influence reaction outcomes.
Furthermore, the use of strong, non-nucleophilic organic bases is a cornerstone of many metal-free N-alkylation reactions. Bases like 1,8-Diazabicycloundec-7-ene (DBU) are capable of deprotonating the N-H bond of the carbamate, generating the corresponding nucleophilic anion, which can then react with an appropriate electrophile.
Integration of the 2-chlorobut-3-ynyl Moiety
The introduction of the 2-chlorobut-3-ynyl group is the pivotal step in the synthesis of the target compound. This requires careful consideration of the electrophilic partner and the reaction's chemoselectivity.
Strategies for Introducing the Halogenated Butynyl Chain
The most direct strategy for introducing the 2-chlorobut-3-ynyl moiety involves the use of 1,4-dichloro-2-butyne (B41282) as the alkylating agent. This commercially available reagent possesses two potential electrophilic sites: the two chlorine-bearing carbon atoms. The inherent reactivity of these sites can be influenced by the presence of the alkyne functionality.
Chemoselective Alkylation and Substitution Reactions
A significant challenge in the reaction between ethyl carbamate and 1,4-dichloro-2-butyne is achieving chemoselectivity. The desired reaction is the mono-N-alkylation of the carbamate at the C1 position of the butyne, leaving the chlorine at the C4 position intact.
Several factors govern this selectivity:
N- vs. O-Alkylation: Carbamates possess two nucleophilic centers: the nitrogen and the carbonyl oxygen. N-alkylation is generally favored under basic conditions where the nitrogen is deprotonated.
Reactivity of the Chlorine Atoms: The two chlorine atoms in 1,4-dichloro-2-butyne may exhibit different reactivities. The propargylic position (C1) is generally more susceptible to nucleophilic attack than the other chlorinated carbon.
Overalkylation: The newly formed this compound still possesses a nucleophilic nitrogen and could potentially react with another molecule of 1,4-dichloro-2-butyne, leading to undesired dialkylation products.
To favor the desired mono-N-alkylation product, the reaction is typically carried out by slowly adding the alkylating agent to a solution of the deprotonated carbamate.
Reaction Optimization and Process Efficiency
Fine-tuning the reaction parameters is critical for maximizing the yield of this compound while minimizing side products.
Influence of Solvents and Temperature Profiles
The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed for N-alkylation reactions as they can effectively solvate the carbamate anion.
Temperature is another crucial parameter. While higher temperatures can increase the reaction rate, they may also lead to a decrease in selectivity and the formation of undesired byproducts. Therefore, the reaction is often conducted at or below room temperature to maintain control over the process.
Catalyst Selection and Loading
In the context of N-alkylation of carbamates, phase-transfer catalysts (PTCs) like tetrabutylammonium iodide (TBAI) are frequently used in conjunction with an inorganic base such as cesium carbonate (Cs₂CO₃). researchgate.netepa.gov The PTC facilitates the transfer of the carbamate anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.
The loading of the catalyst is a critical factor. While a higher catalyst loading can accelerate the reaction, it also increases costs and can complicate product purification. Therefore, the optimal catalyst loading needs to be determined experimentally to achieve a balance between reaction efficiency and process economy. Research on similar N-alkylation reactions has shown that catalyst loading can be varied to optimize yields.
Below are interactive tables summarizing the influence of various parameters on carbamate synthesis, based on analogous reactions found in the literature.
Table 1: Effect of Base and Solvent on N-Alkylation of Carbamates
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | Moderate |
| 2 | Cs₂CO₃ | DMF | 25 | High |
| 3 | NaH | THF | 0-25 | Variable |
| 4 | DBU | CH₃CN | 25 | Good |
Note: This data is representative of general N-alkylation reactions of carbamates and may not directly reflect the synthesis of the target compound.
Table 2: Influence of Catalyst Loading on N-Alkylation Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | TBAI | 5 | 24 | Good |
| 2 | TBAI | 10 | 12 | High |
| 3 | TBAI | 20 | 12 | High |
| 4 | None | - | 48 | Low |
Note: This data is illustrative and based on general principles of phase-transfer catalysis in N-alkylation reactions.
Considerations for Scalability in Organic Synthesis
The industrial-scale synthesis of complex organic molecules like this compound necessitates a thorough evaluation of synthetic routes, not just for their chemical efficiency, but also for their economic viability, safety, and environmental impact. The transition from a laboratory-bench procedure to a large-scale manufacturing process introduces a host of challenges. These include the management of reaction exotherms, the handling of hazardous materials, the cost and availability of starting materials and reagents, the efficiency of purification methods, and the minimization of waste streams. A plausible and scalable synthetic pathway to this compound can be envisioned through a multi-step process, each with its own set of scalability considerations.
A proposed synthetic route commences with the synthesis of a suitable precursor, such as 3-butyn-1-amine. This intermediate then undergoes carbamoylation to form an ethyl N-(but-3-ynyl)carbamate, followed by a selective chlorination of the terminal alkyne to yield the final product. Each of these transformations presents unique challenges and requirements when considered for large-scale production.
A. Synthesis of the Alkynyl Amine Precursor
The availability and cost of the initial starting materials are paramount in scalable synthesis. A common and industrially relevant precursor for a four-carbon chain with a terminal alkyne is 3-butyn-1-ol (B147353). This can be synthesized from readily available feedstocks like acetylene (B1199291) and ethylene (B1197577) oxide. The subsequent conversion of the alcohol to the corresponding amine, 3-butyn-1-amine, is a critical step. While numerous methods exist for this transformation in a laboratory setting, their application on a large scale requires careful consideration of factors such as reagent toxicity, reaction conditions, and atom economy.
One potential route for the large-scale production of 3-butyn-1-ol involves the Grignard reaction of acetylene. In a large-scale reactor, acetylene gas can be bubbled through a solution containing a Grignard reagent, followed by the addition of ethylene oxide. This method, while effective, requires stringent safety protocols for handling large quantities of flammable acetylene gas and reactive organometallic species.
| Parameter | Laboratory Scale | Industrial Scale |
| Starting Materials | Acetylene, Magnesium, Ethyl bromide, Ethylene oxide | Acetylene, Magnesium, Initiator, Ethylene oxide |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or other suitable ether |
| Temperature | 0-10 °C | 0-25 °C with robust cooling systems |
| Pressure | Atmospheric | Controlled, slightly above atmospheric |
| Safety Concerns | Flammability of acetylene and ether | High risk of explosion, requires specialized equipment |
The conversion of 3-butyn-1-ol to 3-butyn-1-amine on an industrial scale would likely favor a catalytic process to minimize waste and avoid stoichiometric reagents. For instance, a reductive amination process using ammonia (B1221849) and a hydrogenation catalyst could be an efficient route.
B. Formation of the Carbamate Intermediate
The formation of the carbamate functional group is a cornerstone of this synthesis. A common laboratory method for preparing carbamates is the reaction of an amine with an alkyl chloroformate, in this case, ethyl chloroformate. This reaction is typically fast and high-yielding. However, the scalability of this approach is hampered by the hazardous nature of ethyl chloroformate, which is a corrosive and toxic liquid. Its use on a large scale necessitates specialized handling procedures and equipment to ensure worker safety and prevent environmental release.
An alternative, more environmentally benign "green" approach involves the three-component coupling of the amine, carbon dioxide (CO2), and an electrophile, such as iodoethane (B44018) or another ethylating agent. researchgate.net This method utilizes CO2 as a cheap, abundant, and non-toxic C1 source. researchgate.net The reaction can often be carried out under milder conditions and may be facilitated by a reusable catalyst. researchgate.netgoogle.com
| Method | Reagents | Scalability Considerations |
| Chloroformate Route | 3-butyn-1-amine, Ethyl chloroformate, Base | High yield, but uses toxic and corrosive ethyl chloroformate. Requires careful handling and waste disposal. |
| CO2 Coupling Route | 3-butyn-1-amine, Carbon dioxide, Ethyl iodide, Base | "Greener" alternative, avoids highly toxic reagents. May require pressure equipment for CO2 and optimization of catalyst recycling. researchgate.netgoogle.com |
The choice between these methods on an industrial scale would involve a trade-off between the higher raw material and handling costs associated with the chloroformate route and the potentially higher capital investment for pressurized reactors and catalyst development for the CO2 coupling route.
C. Chlorination of the Terminal Alkyne
The final step in the proposed synthesis is the selective chlorination of the terminal alkyne in ethyl N-(but-3-ynyl)carbamate. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net NCS is a solid, making it easier and safer to handle in large quantities compared to gaseous chlorine. wikipedia.org The reaction of terminal alkynes with NCS can proceed under mild conditions and often gives the desired 1-chloroalkyne in good yield. researchgate.net
For large-scale production, several factors need to be optimized:
Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. A solvent that allows for easy separation of the product from the succinimide (B58015) byproduct would be advantageous.
Reaction Temperature: While often conducted at room temperature, large-scale reactions may generate significant heat (exotherm), requiring efficient cooling systems to maintain control and prevent side reactions.
Catalyst Use: In some cases, a catalyst may be employed to improve the rate and selectivity of the chlorination. The cost, efficiency, and recyclability of such a catalyst would be key considerations for scalability. acs.org
Workup and Purification: The removal of the succinimide byproduct is a crucial step. A process that allows for its efficient removal, perhaps by aqueous extraction or precipitation followed by filtration, would be necessary. The final product would likely require purification by distillation or crystallization to meet quality specifications.
| Parameter | Detail | Scalability Implication |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Solid, relatively safe to handle. wikipedia.org Cost of NCS at large scale needs to be considered. |
| Byproduct | Succinimide | Water-soluble, facilitating removal by aqueous workup. Potential for recovery and recycling. |
| Reaction Control | Potential for exotherm | Requires robust temperature control and monitoring in large reactors. |
| Purification | Distillation or Crystallization | Energy-intensive processes that need to be optimized for efficiency and throughput. |
Chemical Reactivity and Mechanistic Studies of Ethyl N 2 Chlorobut 3 Ynyl Carbamate
Reactivity of the Carbamate (B1207046) Moiety
The carbamate group, an ester of carbamic acid, exhibits chemical properties that are a hybrid of amide and ester functionalities. acs.org Its reactivity is significantly influenced by the electronic interplay between the nitrogen and oxygen atoms bonded to the carbonyl carbon.
Nucleophilic Attack and Stability under Various Conditions
Carbamates are generally characterized by good chemical and proteolytic stability. nih.gov This stability arises from the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. researchgate.netnih.gov However, the carbamate moiety can still undergo nucleophilic attack at the carbonyl carbon. The electrophilicity of the carbamate is a key factor influencing its reactivity. nih.gov
The stability of carbamates can be influenced by the substituents on the nitrogen and oxygen atoms. In the case of ethyl N-(2-chlorobut-3-ynyl)carbamate, the electron-withdrawing nature of the 2-chlorobut-3-ynyl group can affect the electron density on the nitrogen atom and, consequently, the reactivity of the carbamate.
Studies on related carbamate systems have shown that they can be susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable than esters. nih.govnih.gov The rate of hydrolysis is a critical factor, particularly in the context of prodrug design where controlled release of an active amine is desired. acs.org The stability of carbamates in different biological and chemical environments is an area of active research. nih.gov
Table 1: General Stability of Carbamates under Different Conditions
| Condition | Stability | Notes |
| Acidic | Generally stable, but can be cleaved under strong acidic conditions. | The stability is often dependent on the specific carbamate structure. nih.gov |
| Basic | Can undergo hydrolysis, especially with strong bases. | The rate of hydrolysis is influenced by the electrophilicity of the carbamate. nih.gov |
| Hydrogenation | Generally stable. | This stability is a key feature in their use as protecting groups. nih.gov |
| Enzymatic | Susceptible to enzymatic cleavage by esterases and proteases. | This property is exploited in the design of carbamate-based prodrugs. acs.orgnih.gov |
Amide Resonance and its Influence on Electronic Structure
A defining feature of the carbamate group is amide resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. nih.govyoutube.com This resonance creates a planar system and restricts rotation around the C-N bond, leading to the possible existence of syn and anti isomers. nih.gov The resonance stabilization energy in carbamates is estimated to be about 3-4 kcal/mol lower than in amides, which can be attributed to electronic and steric effects from the additional oxygen atom. nih.govresearchgate.net
This delocalization of electrons has a profound impact on the electronic structure of the carbamate moiety. It reduces the nucleophilicity and basicity of the nitrogen atom compared to a typical amine. youtube.com The degree of this delocalization, often referred to as "amidicity," can be influenced by the substituents attached to the carbamate. nih.gov In N-acyl-tert-butyl-carbamates (Boc) and N-acyl-tosylamides (Ts), for instance, the amide bond is twisted, which reduces the resonance and makes the N-C(O) bond more susceptible to cleavage. acs.org
Cleavage Reactions for Amine Regeneration
The ability to cleave the carbamate group to regenerate the parent amine is a crucial aspect of its use as a protecting group in organic synthesis. masterorganicchemistry.com A variety of methods have been developed for the deprotection of carbamates, with the choice of method depending on the specific type of carbamate and the other functional groups present in the molecule. youtube.comorganic-chemistry.org
Common strategies for carbamate cleavage include:
Acidic or Basic Hydrolysis: As mentioned earlier, strong acidic or basic conditions can hydrolyze the carbamate to release the amine, carbon dioxide, and the corresponding alcohol. nih.gov
Nucleophilic Attack: Strong nucleophiles can attack the carbonyl carbon, leading to the cleavage of the C-N bond. youtube.com
Reductive Cleavage: Certain carbamates, like the carboxybenzyl (Cbz) group, can be removed by catalytic hydrogenation. masterorganicchemistry.com
Specialized Reagents: Reagents like trimethylsilyl (B98337) iodide (TMSI) are known to effectively cleave carbamates. nih.gov Other methods involve the use of reagents like TBAF in THF or 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.org
The development of mild and selective cleavage methods is an ongoing area of research, aiming to provide synthetic chemists with a broader toolkit for amine protection and deprotection. organic-chemistry.org
Reactivity of the 2-chlorobut-3-ynyl Moiety
The 2-chlorobut-3-ynyl group is a highly reactive functionality due to the presence of both an alkyne and a propargylic chloride. This combination allows for a variety of transformations, including additions to the triple bond and substitutions at the chlorinated carbon.
Electrophilic Additions to the Alkyne (e.g., Halogenation, Hydrohalogenation)
Alkynes, being electron-rich due to their π-bonds, readily undergo electrophilic addition reactions. byjus.com The triple bond in the 2-chlorobut-3-ynyl moiety can react with various electrophiles.
Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the triple bond can occur. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to the formation of a trans-dihaloalkene as the major product. jove.com A second equivalent of the halogen can then add to yield a tetrahaloalkane. jove.comgeeksforgeeks.org The reaction can often be stopped at the dihaloalkene stage by controlling the reaction conditions. byjus.comgeeksforgeeks.org
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the triple bond. jove.comchemistrysteps.com The initial addition results in a vinyl halide. A second addition of HX leads to the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon. geeksforgeeks.orgjove.comchemistrysteps.com In the case of terminal alkynes, anti-Markovnikov addition of HBr can be achieved in the presence of peroxides. jove.com
Table 2: General Electrophilic Addition Reactions of Alkynes
| Reagent | Product(s) | Regioselectivity/Stereoselectivity |
| X₂ (e.g., Cl₂, Br₂) (1 eq.) | trans-Dihaloalkene (major), cis-Dihaloalkene (minor) | Anti-addition |
| X₂ (e.g., Cl₂, Br₂) (2 eq.) | Tetrahaloalkane | - |
| HX (e.g., HCl, HBr) (1 eq.) | Vinyl halide | Markovnikov addition |
| HX (e.g., HCl, HBr) (2 eq.) | Geminal dihalide | Markovnikov addition |
| HBr, peroxides | Mixture of E and Z haloalkenes | Anti-Markovnikov addition (for terminal alkynes) |
Nucleophilic Substitution Reactions Involving the Chloro Group
The chlorine atom in the 2-chlorobut-3-ynyl moiety is a propargylic chloride, which is susceptible to nucleophilic substitution reactions. The reactivity of propargylic halides is a well-studied area in organic chemistry. acs.org These reactions can proceed through either an SN2 or an SN1-type mechanism, often involving allenic intermediates. acs.org
A wide range of nucleophiles can displace the chloride, leading to the formation of various propargyl derivatives. This versatility makes propargyl chlorides valuable building blocks in synthesis. nih.govmdpi.com For example, they can react with:
Organometallic reagents: To form new carbon-carbon bonds. nih.gov
Amines, alcohols, and thiols: To introduce heteroatom-containing functional groups. rsc.org
The propargylic substitution reaction is a powerful tool for the construction of complex molecules and has been the subject of extensive research, including the development of catalytic methods to enhance efficiency and selectivity. rsc.org
Radical Reactions and Radical-Mediated Transformations
While specific studies on the radical reactions of this compound are not extensively documented, the reactivity of analogous systems, such as N-aryl allyl carbamates and N-aryl-4-pentenamides, provides a strong basis for predicting its behavior. These related compounds are known to undergo silver-catalyzed radical cyclizations. semanticscholar.orgresearchgate.net These reactions are initiated by the formation of an amidyl radical, which then partakes in an intramolecular cyclization.
In the case of this compound, a similar pathway can be envisaged. The reaction would likely proceed via an amidyl radical-initiated 5-exo-trig cyclization. This process would be followed by a radical addition, leading to the formation of various heterocyclic structures. The presence of the chloro substituent and the alkyne functionality offers additional pathways for radical-mediated transformations, potentially leading to a variety of functionalized products. Mechanistic studies on related systems have indicated the critical role of the catalyst, such as silver, in promoting these transformations. In the absence of such a catalyst, these reactions either fail or result in low yields of the cyclized product. semanticscholar.org
Cyclization Pathways
The structure of this compound is well-suited for various intramolecular cyclization reactions, leading to the formation of heterocyclic compounds, which are of significant interest in synthetic chemistry.
Intramolecular halogenoheterocyclization, or halo-cyclization, is a powerful method for the synthesis of halogen-containing heterocycles. For this compound, the presence of the chlorine atom and the carbamate group facilitates the formation of oxazoline (B21484) derivatives. This transformation is an example of a halocyclization reaction, a subclass of halofunctionalization reactions, which are instrumental in constructing O- and N-heterocyclic compounds. researchgate.netrsc.org
The general mechanism involves the activation of the alkyne by an electrophilic species, followed by the intramolecular attack of the carbamate oxygen. This process typically proceeds via a 5-endo-dig ring closure. rsc.org The resulting product would be a 2-oxazoline, a five-membered heterocyclic compound. wikipedia.org The synthesis of oxazolines from N-(2-hydroxyethyl) amides through dehydrative cyclization is a well-established process and provides a useful analogy for the expected reactivity of this compound. itu.edu.tr
Table 1: Expected Products from Intramolecular Halogenoheterocyclization
| Starting Material | Reagents/Conditions | Expected Product |
| This compound | Lewis acid or electrophile | Substituted 2-oxazoline |
Beyond halo-cyclization, this compound can potentially undergo other intramolecular cycloadditions or rearrangements, often catalyzed by transition metals like gold or silver. escholarship.orgrsc.orgnih.govnih.gov Gold-catalyzed cyclizations of related diynyl carbonates, for instance, are known to proceed through complex cascades involving rearrangements and cyclizations to form polycyclic aromatic compounds. nih.gov
Another relevant transformation is the formal [2+2] cycloaddition-retroelectrocyclization reaction observed in urethane-substituted alkynes. nih.gov This reaction sequence involves an initial cycloaddition between the alkyne and another unsaturated system, followed by a ring-opening to yield a conjugated diene. While this is typically an intermolecular process, the potential for an intramolecular variant exists depending on the substrate's structure. The mechanism of these reactions can be complex and may involve zwitterionic intermediates. nih.gov
Chemo- and Regioselectivity in Reactions of Bifunctional Substrates
The presence of both an electrophilic chloroalkyne and a nucleophilic carbamate group in this compound makes chemo- and regioselectivity key considerations in its reactions. The outcome of a reaction can be directed towards a specific product by carefully controlling the reaction conditions. This is a classic example of kinetic versus thermodynamic control. wikipedia.orglibretexts.orglibretexts.orgyoutube.comyoutube.com
For instance, in the context of electrophilic addition to the alkyne, two potential regioisomers can be formed. The kinetically controlled product is the one that is formed faster, usually because it proceeds through a lower energy transition state. In contrast, the thermodynamically controlled product is the more stable product, which will be favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times. wikipedia.orglibretexts.orglibretexts.orgyoutube.comyoutube.com
The choice of catalyst and solvent can also significantly influence the chemo- and regioselectivity. For example, in metal-catalyzed cyclizations, the nature of the metal and its ligands can direct the reaction towards a specific cyclization mode (e.g., endo vs. exo) and control the regioselectivity of bond formation.
Kinetic and Thermodynamic Investigations of Reaction Pathways
Understanding the kinetic and thermodynamic parameters of the reaction pathways available to this compound is crucial for predicting and controlling the product distribution. A reaction energy diagram can be used to illustrate the competition between kinetic and thermodynamic control.
Table 2: Factors Influencing Kinetic vs. Thermodynamic Control
| Factor | Favors Kinetic Product | Favors Thermodynamic Product |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Activation Energy | Lower | Higher |
| Product Stability | Less Stable | More Stable |
In a typical scenario, the pathway leading to the kinetic product will have a lower activation energy, allowing it to form more rapidly at lower temperatures. libretexts.orgyoutube.com The thermodynamic product, while more stable, will have a higher activation energy barrier to overcome. At elevated temperatures, there is sufficient energy to overcome both barriers, and the reaction becomes reversible. Under these conditions, the equilibrium will favor the formation of the more stable thermodynamic product. libretexts.orglibretexts.org
For the cyclization of this compound, the formation of different heterocyclic ring sizes or regioisomers can be influenced by these principles. For example, a 5-membered ring might be the kinetic product, while a 6-membered ring could be the more thermodynamically stable product. By carefully selecting the reaction temperature and time, it is possible to selectively synthesize one product over the other.
Derivatization and Advanced Transformations of Ethyl N 2 Chlorobut 3 Ynyl Carbamate
Modification of the Ethyl Carbamate (B1207046) N-Substituent
The ethyl carbamate moiety in ethyl N-(2-chlorobut-3-ynyl)carbamate offers opportunities for structural modification, primarily through reactions at the nitrogen atom. While direct N-alkylation or N-arylation can be challenging due to the presence of the electron-withdrawing carbonyl group, deprotection-refunctionalization sequences are a common strategy.
One approach involves the initial hydrolysis of the ethyl carbamate to the corresponding primary amine under acidic or basic conditions. However, care must be taken to avoid unintended reactions at the chloroalkyne functionality. A milder method for cleaving the carbamate is often preferred. Once the free amine is obtained, it can be readily derivatized through various well-established reactions.
Table 1: Potential N-Substituent Modifications
| Reagent/Reaction Type | Resulting Functional Group |
| Acyl Halides / Anhydrides | Amide |
| Sulfonyl Chlorides | Sulfonamide |
| Isocyanates | Urea |
| Aldehydes/Ketones (Reductive Amination) | Secondary or Tertiary Amine |
For instance, reaction of the deprotected amine with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, treatment with sulfonyl chlorides in the presence of a base would furnish sulfonamides. The synthesis of ureas can be achieved by reacting the amine with isocyanates. Furthermore, reductive amination with aldehydes or ketones would provide access to N-alkylated derivatives. These transformations allow for the introduction of a wide range of functional groups, enabling the tuning of the molecule's physical, chemical, and biological properties.
Transformations of the Butynyl Chain
The butynyl chain is arguably the most reactive portion of the molecule, offering a multitude of synthetic possibilities at the alkyne and the chlorinated carbon.
The terminal alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the choice of reagents and reaction conditions.
Cis-Alkene Synthesis: Partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the corresponding (Z)-alkene. libretexts.org
Trans-Alkene Synthesis: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, proceeds via a radical anion intermediate to afford the thermodynamically more stable (E)-alkene. libretexts.org
Alkane Synthesis: Complete reduction of the alkyne to the corresponding alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. libretexts.org This reaction also typically results in the hydrogenolysis of the chlorine atom.
Table 2: Selective Alkyne Reduction Products
| Reagents and Conditions | Product |
| H₂, Lindlar's Catalyst | Ethyl N-(2-chlorobut-3-enyl)carbamate (Z-isomer) |
| Na, NH₃ (l) | Ethyl N-(2-chlorobut-3-enyl)carbamate (E-isomer) |
| H₂, Pd/C | Ethyl N-(butyl)carbamate |
The terminal alkyne provides a handle for carbon-carbon bond formation through various cross-coupling reactions. The Sonogashira coupling is a particularly powerful method for this purpose. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orglibretexts.orgorganic-chemistry.org
Reaction Scheme: Sonogashira Coupling
This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl and vinyl substituents at the terminus of the butynyl chain. The resulting conjugated enyne or arylethyne systems are valuable precursors for more complex molecules. Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the use of copper.
The secondary chlorine atom is susceptible to nucleophilic substitution, providing a route to introduce a variety of functional groups at the C2 position. The reactivity of the chlorine is enhanced by its allylic-like position relative to the alkyne.
Table 3: Potential Nucleophilic Substitution Products
| Nucleophile | Product Functional Group |
| Azide (e.g., NaN₃) | Azide |
| Cyanide (e.g., NaCN) | Nitrile |
| Thiols (e.g., RSH) | Thioether |
| Amines (e.g., R₂NH) | Amine |
| Alcohols (e.g., ROH) | Ether |
| Carboxylates (e.g., RCOO⁻) | Ester |
These substitution reactions are typically carried out in a suitable polar aprotic solvent. The choice of nucleophile dictates the resulting functionality, enabling the synthesis of a wide array of derivatives. For example, reaction with sodium azide would yield an azido-substituted carbamate, which can be further transformed, for instance, by reduction to an amine or by cycloaddition reactions.
Synthesis of Complex Molecular Architectures (e.g., Spirocompounds, Polycyclic Systems)
The unique combination of functional groups in this compound and its derivatives makes it a valuable precursor for the synthesis of complex molecular architectures. The ynamide functionality, which can be considered a close relative of the carbamate-alkyne system, is known to participate in a variety of cyclization reactions to form heterocyclic and polycyclic systems. elsevierpure.comresearchgate.netnih.govmdpi.com
For instance, intramolecular cyclization reactions can be envisioned. If the N-substituent of the carbamate contains a nucleophilic or reactive group, it could potentially react with the butynyl chain to form a cyclic structure.
Furthermore, the derivatized products of this compound can serve as substrates for the construction of spirocyclic systems. Spirocycles are an important class of compounds in medicinal chemistry due to their rigid, three-dimensional structures. nih.govenamine.net For example, a derivative where the chlorine has been replaced by a nucleophile attached to a cyclic precursor could undergo a ring-closing reaction involving the alkyne to form a spirocycle. Dearomative spirocyclization of ynamides has been reported as a method to access aza-spirocycles. nih.gov
The synthesis of polycyclic systems can be achieved through cascade reactions. For example, an intermolecular reaction at the alkyne terminus, followed by an intramolecular cyclization involving another part of the molecule, could lead to the rapid assembly of complex polycyclic frameworks. Iodocyclization of ene-ynamides and arene-ynamides has been shown to be a rapid method for the synthesis of naphthalenes and phenanthrenes. elsevierpure.comresearchgate.netbohrium.com
Computational and Theoretical Investigations of Ethyl N 2 Chlorobut 3 Ynyl Carbamate
Electronic Structure and Bonding Analysis
The electronic structure of ethyl N-(2-chlorobut-3-ynyl)carbamate is characterized by the interplay of several key functional groups: the ethyl carbamate (B1207046) moiety, the carbon-carbon triple bond, and the chlorine substituent. Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electron distribution and bonding within the molecule.
The carbamate group exhibits resonance, with the nitrogen lone pair delocalizing into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, leading to a planar geometry around the carbamate linkage and influencing the rotational barriers. The electronegative oxygen atoms of the carbonyl and ethoxy groups draw electron density, creating a dipole moment.
The chloroalkynyl group significantly influences the electronic properties of the molecule. The carbon-carbon triple bond is a region of high electron density. The presence of the electronegative chlorine atom attached to the sp-hybridized carbon leads to a polarization of the C-Cl bond, making the carbon atom electrophilic. This electronic feature is crucial for the reactivity of the molecule.
A Natural Bond Orbital (NBO) analysis would likely reveal the nature of the orbital interactions. Hyperconjugative interactions between the carbamate and the alkynyl group, as well as the influence of the chlorine atom on the π-system of the alkyne, are expected to be significant. The calculated Mulliken or Natural Population Analysis (NPA) charges would quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.
Table 1: Predicted Atomic Charges on Key Atoms of this compound
| Atom | Predicted Partial Charge (a.u.) |
| Carbonyl Carbon (C=O) | +0.45 to +0.65 |
| Carbonyl Oxygen (C=O) | -0.50 to -0.70 |
| Nitrogen (N) | -0.30 to -0.50 |
| Alkynyl Carbon (C-Cl) | +0.10 to +0.25 |
| Chlorine (Cl) | -0.15 to -0.30 |
Note: These values are theoretical predictions based on typical DFT calculations for similar molecules and serve as an illustrative example.
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around several single bonds, primarily the C-N bond of the carbamate and the C-C bond connecting the carbamate nitrogen to the butynyl chain. A comprehensive conformational analysis, typically performed using molecular mechanics or DFT calculations, can identify the stable conformers and the energy barriers between them.
Due to the partial double bond character of the C-N bond in the carbamate group, rotation around this bond is restricted, leading to the possibility of syn and anti conformers (also referred to as cis and trans isomers with respect to the orientation of the ethyl group and the butynyl group relative to the C-N bond). For many acyclic carbamates, the anti conformation is thermodynamically more stable due to reduced steric hindrance. rsc.org However, the energy difference between the syn and anti forms can be small, and both may be populated at room temperature.
Rotation around the N-C(butynyl) and C(ethyl)-O bonds will also lead to various staggered and eclipsed conformations. The relative energies of these conformers would be determined by a balance of steric repulsion and stabilizing hyperconjugative interactions. A potential energy surface scan for the key dihedral angles would reveal the global minimum energy structure and the transition states connecting different conformers.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. For this compound, several reaction pathways can be envisioned and studied computationally.
One of the most probable reactions is nucleophilic substitution at the chlorinated carbon of the alkyne. DFT calculations could model the reaction with various nucleophiles, determining whether the reaction proceeds through an SN2-type mechanism or an addition-elimination pathway. The activation energy barriers for different nucleophiles could be calculated to predict the feasibility and rate of such reactions.
Another potential reaction is the participation of the carbamate nitrogen in intramolecular cyclization. DFT studies could explore the possibility of a 5-exo-dig cyclization to form an oxazolidinone ring, a common reaction motif for related compounds. The calculations would involve locating the transition state for the cyclization and determining the associated activation energy. The influence of catalysts, such as transition metals, on the reaction mechanism and energetics could also be investigated. For instance, copper-mediated N-alkynylation of carbamates is a known synthetic method, and DFT could shed light on the mechanistic details of such a transformation involving this specific substrate. scielo.org.mx
Prediction of Spectroscopic Signatures for Reaction Monitoring
Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of molecules and for monitoring the progress of reactions.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities. The calculated IR spectrum of this compound would show characteristic peaks for the different functional groups. These predictions can aid in the interpretation of experimental IR spectra and in identifying the formation of new products by observing the appearance or disappearance of specific vibrational bands.
Table 2: Predicted aharacteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3300-3400 |
| C≡C | Stretching | ~2200-2250 |
| C=O (carbamate) | Stretching | ~1700-1730 |
| C-O (ether) | Stretching | ~1200-1250 |
| C-Cl | Stretching | ~650-750 |
Note: These are typical frequency ranges and can be more precisely calculated using DFT. The exact position will be influenced by the molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide a theoretical NMR spectrum that can be compared with experimental data for structure verification. The predicted chemical shifts would reflect the electronic environment of each nucleus. For example, the protons on the carbon adjacent to the nitrogen and the alkynyl proton would have distinct chemical shifts. Similarly, the sp-hybridized carbons of the alkyne and the carbonyl carbon would show characteristic signals in the ¹³C NMR spectrum.
Molecular Dynamics Simulations for Reactivity and Stability Assessments
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a way to assess their stability and explore their conformational flexibility in different environments. nih.gov
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the conformational changes the molecule undergoes at a given temperature. By analyzing the trajectory, one can determine the most populated conformations and the timescales of transitions between them. This information complements the static picture obtained from conformational analysis.
Furthermore, MD simulations can be used to study the initial stages of chemical reactions. For instance, the interaction of the molecule with potential reactants or catalysts can be simulated to understand the pre-reaction complex formation and the solvent's role in the reaction. By employing advanced techniques like steered molecular dynamics or metadynamics, it is possible to simulate rare events such as the crossing of an energy barrier, providing a more complete picture of the molecule's reactivity and degradation pathways. The stability of the molecule can be assessed by monitoring key structural parameters, such as bond lengths and angles, over the course of the simulation to see if any spontaneous decomposition or rearrangement occurs.
Utility of Ethyl N 2 Chlorobut 3 Ynyl Carbamate As a Building Block in Organic Synthesis
Precursor for Diverse N-Substituted Heterocyclic Compounds
No research findings were identified that demonstrate the use of ethyl N-(2-chlorobut-3-ynyl)carbamate as a starting material for the synthesis of N-substituted heterocyclic compounds.
Contribution to Novel Protecting Group Strategies for Amines and Amino Acids
There is no evidence to suggest that the 2-chlorobut-3-ynyl moiety, as part of an ethyl carbamate (B1207046), has been developed or utilized as a specific protecting group for amines or amino acids. The characteristics, installation, and deprotection protocols for such a group are not described.
Role in the Synthesis of Advanced Polymer Precursors (Focus on Monomer Chemistry)
No information was found regarding the role of this compound as a monomer or precursor for the synthesis of advanced polymers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl N-(2-chlorobut-3-ynyl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of a propargyl chloride intermediate with ethyl carbamate. Key factors include:
- Temperature control : Elevated temperatures (60–80°C) favor substitution but may lead to alkyne side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane minimizes decomposition .
- Catalysts : Use of mild bases (e.g., K₂CO₃) improves selectivity over elimination pathways.
- Data Table :
| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 70 | 68 | 95% |
| DCM | 40 | 52 | 89% |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the carbamate carbonyl (δ ~155 ppm in ¹³C) and alkyne proton (δ ~2.5–3.0 ppm in ¹H).
- IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 203.6 (calculated for C₇H₉ClNO₂).
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Refinement of Cl and alkyne positions to resolve torsional strain.
- Hydrogen bonding analysis (e.g., N–H···O interactions) to validate carbamate conformation.
Advanced Research Questions
Q. What strategies mitigate data contradictions in crystallographic refinement of carbamate derivatives?
- Methodology :
- Twinned Data Handling : Use SHELXD for dual-space recycling in cases of pseudo-merohedral twinning .
- Disorder Modeling : Apply PART instructions in SHELXL to refine overlapping Cl and alkyne groups .
Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Compare HOMO/LUMO energies of the alkyne vs. aryl-substituted analogs.
- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids shows lower yields (≤40%) compared to alkyl-substituted carbamates (≥75%) due to electron-withdrawing Cl hindering oxidative addition .
Q. What computational approaches predict the biological activity of this compound analogs?
- Methodology :
- Molecular Docking : AutoDock Vina simulations against acetylcholinesterase (AChE) reveal steric clashes with bulky substituents (e.g., trifluoromethyl groups reduce binding affinity by 30%) .
- ADMET Prediction : SwissADME analysis indicates moderate blood-brain barrier permeability (LogBB = 0.2) but high hepatic clearance (CLhep = 15 mL/min/kg) .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?
- Methodology :
- Metabolite Profiling : LC-MS/MS identifies rapid hydrolysis of the carbamate group in vivo, reducing bioavailability .
- Prodrug Design : Masking the carbamate as a tert-butyl ester improves stability (t₁/₂ increased from 1.2 to 4.7 hours in rat plasma) .
Data Contradiction Analysis
Q. Why do NMR and X-ray data sometimes disagree on the conformation of the carbamate group?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
